3-(Pentan-3-yloxy)propanenitrile
Description
3-(Pentan-3-yloxy)propanenitrile is a nitrile-containing compound characterized by a propanenitrile backbone substituted with a pentan-3-yloxy group. This structure combines the electron-withdrawing nitrile moiety with a branched ether chain, influencing its physicochemical properties and reactivity. The pentan-3-yl group introduces steric bulk and lipophilicity, which may enhance solubility in nonpolar solvents compared to shorter-chain analogs.
Properties
IUPAC Name |
3-pentan-3-yloxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-8(4-2)10-7-5-6-9/h8H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBUEZQEABKAPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentan-3-yloxy)propanenitrile typically involves the reaction of 3-chloropropanenitrile with pentan-3-ol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pentan-3-ol attacks the carbon atom bonded to the chlorine in 3-chloropropanenitrile, resulting in the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Pentan-3-yloxy)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The ether linkage can participate in substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon can be employed.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
3-(Pentan-3-yloxy)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pentan-3-yloxy)propanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ether linkage can influence the compound’s solubility and reactivity. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-(Pentan-3-yloxy)propanenitrile and related nitrile derivatives:
Key Observations:
Functional Group Impact: The ether group in this compound reduces polarity compared to amine or ketone analogs, favoring lipid membrane permeability. In contrast, 3-[(Pentan-3-yl)amino]propanenitrile’s amine group enhances solubility in polar solvents and reactivity in nucleophilic substitutions . Ketone-containing nitriles (e.g., 3-Oxo-3-phenylpropanenitrile) exhibit higher electrophilicity, enabling participation in Michael addition reactions, a feature less pronounced in ether-substituted analogs .
For example, 3-(2-Oxo-benzoxazol-3-yl)propanenitrile’s planar benzoxazole ring allows π-π stacking, enhancing binding to biological targets .
Thermodynamic Stability :
- Ethers generally exhibit higher thermal stability than amines or ketones due to the absence of labile N–H or C=O bonds. This property may make this compound suitable for high-temperature synthetic processes.
Notes on Comparative Analysis
- Data Gaps : Specific thermodynamic data (e.g., boiling point, logP) for this compound are unavailable in the provided evidence, necessitating extrapolation from structural analogs.
- Structural Diversity : Substitutions on the propanenitrile core (ether, amine, ketone, heterocycle) drastically alter reactivity and application profiles, underscoring the need for tailored synthetic strategies .
Biological Activity
3-(Pentan-3-yloxy)propanenitrile is an organic compound characterized by its nitrile group (-CN) and ether linkage (-O-). This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities and interactions with molecular targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 3-pentan-3-yloxypropanenitrile
- Molecular Formula : C₈H₁₅NO
- InChI Key : HKBUEZQEABKAPQ-UHFFFAOYSA-N
This compound features a pentan-3-yloxy group attached to a propanenitrile, which influences its solubility and reactivity. The presence of the nitrile group allows for various chemical reactions, including nucleophilic additions and substitutions.
The mechanism of action for this compound involves its interaction with different molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ether linkage may affect the compound's solubility. These properties make it a suitable candidate for further investigation in biological systems.
Enzyme Interaction Studies
The compound has been investigated for its interactions with various enzymes. The nitrile group is known to interact with active sites of enzymes, potentially acting as an inhibitor or modulator. For example, similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases.
Case Studies and Research Findings
-
Synthesis and Biological Evaluation :
- A study synthesized this compound through the reaction of 3-chloropropanenitrile with pentan-3-ol in the presence of sodium hydride. This synthetic route was optimized for yield and purity, resulting in a compound suitable for biological evaluation.
-
Potential as a Pharmaceutical Intermediate :
- Research indicates that intermediates like this compound can be crucial in synthesizing more complex pharmaceutical compounds. Investigations into its biological activity could reveal new therapeutic agents or enhance existing drug formulations.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-(Butan-2-yloxy)propanenitrile | Ether/Nitrile | Antimicrobial activity |
| 3-(Hexan-3-yloxy)propanenitrile | Ether/Nitrile | Enzyme inhibition |
| 2-Pentenenitrile | Nitrile | Cytotoxicity against cancer cells |
The comparison highlights that while structurally similar compounds exhibit notable biological activities, further studies are necessary to elucidate the specific effects of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
